molecular formula C12H11FO2 B13161893 1-(7-Fluoro-1-benzofuran-2-yl)-2-methylpropan-1-one

1-(7-Fluoro-1-benzofuran-2-yl)-2-methylpropan-1-one

Katalognummer: B13161893
Molekulargewicht: 206.21 g/mol
InChI-Schlüssel: GSOUEIZHGFOCPA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(7-Fluoro-1-benzofuran-2-yl)-2-methylpropan-1-one is a chemical compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of a fluorine atom at the 7th position and a methyl group at the 2nd position of the propanone moiety makes this compound unique. It is used in various scientific research applications due to its distinct chemical properties.

Vorbereitungsmethoden

The synthesis of 1-(7-Fluoro-1-benzofuran-2-yl)-2-methylpropan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 7-fluoro-1-benzofuran-2-carboxylic acid with a suitable methylating agent under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as acetonitrile. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Analyse Chemischer Reaktionen

1-(7-Fluoro-1-benzofuran-2-yl)-2-methylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.

    Substitution: The fluorine atom in the benzofuran ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

1-(7-Fluoro-1-benzofuran-2-yl)-2-methylpropan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery.

    Industry: The compound is used in the development of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for various industrial applications.

Wirkmechanismus

The mechanism of action of 1-(7-Fluoro-1-benzofuran-2-yl)-2-methylpropan-1-one involves its interaction with specific molecular targets. The fluorine atom and benzofuran ring play a crucial role in its binding affinity and selectivity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

1-(7-Fluoro-1-benzofuran-2-yl)-2-methylpropan-1-one can be compared with other similar compounds, such as:

    1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-amine: This compound has an amine group instead of a propanone moiety, which may result in different chemical and biological properties.

    2-(7-Fluoro-1-benzofuran-2-yl)acetic acid: The presence of an acetic acid group instead of a propanone moiety may affect its reactivity and applications.

    2-(7-Fluoro-1-benzofuran-2-yl)propanoic acid:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorine atom, which can significantly impact its chemical reactivity and biological activity.

Eigenschaften

Molekularformel

C12H11FO2

Molekulargewicht

206.21 g/mol

IUPAC-Name

1-(7-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-one

InChI

InChI=1S/C12H11FO2/c1-7(2)11(14)10-6-8-4-3-5-9(13)12(8)15-10/h3-7H,1-2H3

InChI-Schlüssel

GSOUEIZHGFOCPA-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(=O)C1=CC2=C(O1)C(=CC=C2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.